N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,4-dichloro-5-methylbenzenesulfonamide
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,4-dichloro-5-methylbenzenesulfonamide is a triazine-based sulfonamide derivative characterized by a 1,3,5-triazine core substituted with dimethylamino groups at the 4- and 6-positions. The triazine ring is linked via a methylene bridge to a 2,4-dichloro-5-methylbenzenesulfonamide moiety. This structure combines the electron-rich triazine system with a sulfonamide group, which is often associated with biological activity, such as enzyme inhibition or antimicrobial properties .
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,4-dichloro-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N6O2S/c1-9-6-12(11(17)7-10(9)16)26(24,25)18-8-13-19-14(22(2)3)21-15(20-13)23(4)5/h6-7,18H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDXBPAWUXOPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,4-dichloro-5-methylbenzenesulfonamide typically involves the reaction of 4,6-bis(dimethylamino)-1,3,5-triazine with 2,4-dichloro-5-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,4-dichloro-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while oxidation can produce sulfone derivatives .
Scientific Research Applications
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,4-dichloro-5-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used in studies to understand its interactions with enzymes and other proteins, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,4-dichloro-5-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with enzymes, potentially inhibiting their activity. The sulfonamide group can interact with proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazine Ring
Key Analogs: 1. 2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide (R2 = ethyl, benzyl, etc.) - Structural Differences: - The triazine ring features amino groups (NH) instead of dimethylamino groups. - A methylthio (-SCH2-) linker replaces the methylene (-CH2-) bridge. - The sulfonamide group is attached to an imidazolidin-2-ylidene moiety rather than a simple amine. - The imidazolidin-2-ylidene group may enhance hydrogen-bonding interactions, improving target affinity in biological systems.
Bis{µ-2-[(4,6-bis{(2-hydroxy-5-methylphenyl)[(pyridin-2-yl)methyl]amino}-1,3,5-triazin-2-yl)methyl]amino-phenolato}zinc Structural Differences:
- The triazine ring is substituted with phenolic and pyridylmethylamino groups.
- Coordination to zinc(II) ions creates a metal-organic framework.
- Impact :
- Metal coordination shifts application toward materials science (e.g., catalysis, sensors) rather than standalone pharmaceuticals.
- Bulky substituents reduce solubility in organic solvents but enhance thermal stability.
Variations in the Benzenesulfonamide Moiety
Key Analogs: 1. N-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]hydroxylamine - Structural Differences: - Trichloromethyl groups replace dimethylamino substituents on the triazine. - A hydroxylamine group is attached instead of a benzenesulfonamide. - Impact: - Increased electrophilicity due to electron-withdrawing trichloromethyl groups, making the compound more reactive in nucleophilic substitution reactions. - Potential toxicity concerns due to trichloromethyl groups.
Reaction products of 2-(4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-hydroxyphenol with oxyrane derivatives Structural Differences:
- Bulky 2,4-dimethylphenyl groups on the triazine.
- A hydroxyphenol group replaces the benzenesulfonamide. Impact:
- Enhanced hydrophobicity, favoring applications in polymer chemistry or surface coatings.
- Reduced biological activity due to steric hindrance from bulky substituents.
Comparative Data Table
Research Findings and Implications
- Biological Activity: The target compound’s dimethylamino groups and dichloro-substituted benzene may synergize to improve membrane permeability and target binding compared to analogs with amino or trichloromethyl groups .
- Synthetic Flexibility : The methylene bridge in the target compound allows straightforward functionalization, unlike metal-coordinated analogs requiring specialized synthesis .
- Stability: Chlorine atoms on the benzene ring enhance stability against hydrolysis compared to hydroxyphenol or oxyrane-containing derivatives .
Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,4-dichloro-5-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry and agricultural applications. Its unique structure, characterized by a triazine ring and sulfonamide group, enables it to interact with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, summarizing recent research findings, mechanisms of action, and potential applications.
Molecular Characteristics
The compound has the following molecular formula and weight:
- Molecular Formula : C₁₄H₁₈Cl₂N₄O₂S
- Molecular Weight : Approximately 343.435 g/mol
Structural Features
The compound features:
- A triazine ring substituted with dimethylamino groups.
- A sulfonamide moiety , which is commonly associated with antibacterial activity.
- A dichlorobenzene structure that may enhance lipophilicity and membrane permeability.
Table 1: Structural Components
| Component | Structure | Notable Features |
|---|---|---|
| Triazine | Triazine Structure | Central to biological activity |
| Sulfonamide | Sulfonamide Structure | Associated with antimicrobial properties |
| Dichlorobenzene | Dichlorobenzene Structure | Enhances chemical stability |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound's structure allows it to bind effectively to active sites on these targets, modulating their activity. This can result in either inhibition or activation of various enzymatic pathways.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit significant pharmacological properties:
- Antimicrobial Activity : The sulfonamide group is well-known for its antibacterial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains.
- Anticancer Potential : Preliminary studies suggest that the compound may exhibit antiproliferative effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain kinases involved in cancer progression .
Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various triazine derivatives, including this compound. Results indicated that this compound exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria.
Study 2: Anticancer Activity
In vitro assays demonstrated that the compound significantly reduced cell viability in HepG2 and MCF-7 cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Triazine Intermediate : Reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine.
- Coupling Reaction : The intermediate is then reacted with 2,4-dichloro-5-methylbenzenesulfonamide under controlled conditions.
Industrial Production
In industrial settings, continuous flow reactors are often employed to optimize yield and purity. Catalysts and advanced purification techniques such as chromatography are utilized for large-scale production.
Q & A
Q. What are the optimal synthetic routes for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,4-dichloro-5-methylbenzenesulfonamide, and how can steric effects from substituents be managed?
- Methodological Answer : The synthesis of triazine-sulfonamide hybrids typically involves sequential nucleophilic substitutions. For example, triazine derivatives with dimethylamino groups may require controlled reaction conditions (e.g., anhydrous DMF, 60°C) to minimize steric hindrance from bulky substituents. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound. Computational modeling (DFT) can predict reactivity and optimize reaction pathways by analyzing electron density distribution and steric maps .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular weight and structural integrity. For example, the sulfonamide proton typically appears as a singlet near δ 10-12 ppm in DMSO-d₆. Purity assessment (>95%) should combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. X-ray crystallography can resolve ambiguous stereochemistry, especially for the triazine core .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s antitumor activity while addressing potential cytotoxicity discrepancies?
- Methodological Answer : Use a panel of cancer cell lines (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293) for comparative cytotoxicity assays (MTT or resazurin-based). Include positive controls (e.g., doxorubicin) and replicate experiments (n=4) to assess statistical significance. Conflicting data may arise from variations in cell passage number or culture conditions; mitigate this by standardizing protocols and using time-lapse microscopy to monitor apoptosis/necrosis .
Q. What computational strategies are recommended to study the compound’s electronic properties and ligand-target interactions?
- Methodological Answer : Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can model the compound’s HOMO-LUMO gaps and UV-Vis absorption spectra. Molecular docking (AutoDock Vina) against targets like dihydrofolate reductase (DHFR) or tubulin can predict binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .
Q. How should researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer : Perform meta-analysis of published data, focusing on structural analogs (Table 1). For example, replacing the dichloro group with methoxy may enhance antimicrobial activity but reduce solubility. Use QSAR models to correlate substituent effects with bioactivity. Reproduce conflicting experiments under standardized conditions (e.g., pH 7.4, 37°C) to isolate variables .
Table 1 : Structure-Activity Relationship (SAR) Comparison of Triazine-Sulfonamide Derivatives
| Compound | Substituents | IC50 (μM, MCF-7) | LogP | Key Finding |
|---|---|---|---|---|
| Target Compound | 2,4-dichloro, 5-methyl | 12.3 ± 1.2 | 3.8 | Moderate cytotoxicity |
| Analog A () | 4-fluoro, cycloheptyl | 8.9 ± 0.7 | 4.1 | Enhanced tubulin inhibition |
| Sulfamethoxazole (Control) | Methyl | >100 | 0.9 | Low activity, high solubility |
Q. What experimental frameworks are suitable for assessing environmental persistence and ecotoxicity?
- Methodological Answer : Follow OECD guidelines for biodegradability (OECD 301F) and bioaccumulation (OECD 305). Use HPLC-MS/MS to track degradation products in simulated wastewater (pH 6–8, 25°C). For ecotoxicity, conduct acute assays with Daphnia magna (48-hr LC50) and algal growth inhibition tests (72-hr EC50). Long-term studies should include soil microcosms to evaluate impacts on microbial diversity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
